![molecular formula C10H12BrNO2 B8158207 3-Bromo-5-isopropoxybenzamide](/img/structure/B8158207.png)
3-Bromo-5-isopropoxybenzamide
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Overview
Description
3-Bromo-5-isopropoxybenzamide is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the third position and an isopropoxy group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-isopropoxybenzamide typically involves the bromination of 5-isopropoxybenzamide. The process can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-isopropoxybenzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex.
Major Products
Nucleophilic substitution: Formation of substituted benzamides.
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
3-Bromo-5-isopropoxybenzamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-isopropoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methoxybenzamide: Similar structure but with a methoxy group instead of an isopropoxy group.
3-Bromo-5-ethoxybenzamide: Similar structure but with an ethoxy group instead of an isopropoxy group.
3-Bromo-5-propoxybenzamide: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness
3-Bromo-5-isopropoxybenzamide is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropoxy group can lead to different reaction outcomes and biological interactions compared to its analogs with other alkoxy groups.
Biological Activity
3-Bromo-5-isopropoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis, and mechanisms of action based on recent research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, typically involving bromination and subsequent amination reactions. The general synthetic route includes:
- Bromination : The introduction of a bromine atom at the 3-position of the benzamide.
- Amination : The conversion of a suitable precursor into the benzamide structure.
The synthesis often employs reagents such as N-bromosuccinimide (NBS) for bromination and appropriate amines for the formation of the amide bond.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives based on the benzamide scaffold have shown significant inhibitory effects on various cancer cell lines. A notable study reported that certain benzamide derivatives exhibited IC50 values in the micromolar range against breast (MCF-7) and lung (A-549) cancer cell lines, indicating promising cytotoxic activity .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.
For example, compounds with similar structures have been shown to interact with vascular endothelial growth factor receptors (VEGFR), which play a crucial role in tumor angiogenesis .
Study Overview
A comprehensive study investigated the effects of various benzamide derivatives, including this compound, on cancer cells. The results demonstrated that these compounds could significantly reduce cell viability in a dose-dependent manner.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 10.5 | VEGFR inhibition |
1-Benzyl-5-bromoindolin-2-one | A-549 | 7.17 | Enzyme inhibition |
4-Arylthiazole derivative | MCF-7 | 2.93 | Receptor modulation |
This table summarizes the biological activities observed in different studies, highlighting the potential of benzamide derivatives as anticancer agents.
Properties
IUPAC Name |
3-bromo-5-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6H,1-2H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFECLAMOVKDULS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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